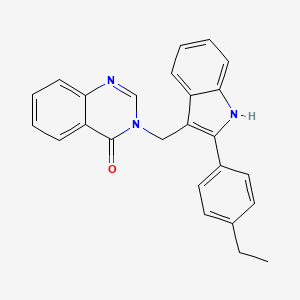

3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one

Description

Properties

CAS No. |

88514-43-6 |

|---|---|

Molecular Formula |

C25H21N3O |

Molecular Weight |

379.5 g/mol |

IUPAC Name |

3-[[2-(4-ethylphenyl)-1H-indol-3-yl]methyl]quinazolin-4-one |

InChI |

InChI=1S/C25H21N3O/c1-2-17-11-13-18(14-12-17)24-21(19-7-3-6-10-23(19)27-24)15-28-16-26-22-9-5-4-8-20(22)25(28)29/h3-14,16,27H,2,15H2,1H3 |

InChI Key |

HGRYPMGBXPNEQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CN4C=NC5=CC=CC=C5C4=O |

Origin of Product |

United States |

Preparation Methods

Quinazolin-4(3H)-ones are traditionally synthesized via cyclocondensation of anthranilic acid derivatives with amines or carbonyl compounds. However, the introduction of sterically demanding substituents at the 3-position, such as the (2-(4-ethylphenyl)-1H-indol-3-yl)methyl group, necessitates advanced catalytic systems. Contemporary approaches emphasize atom-economical reactions, with copper-catalyzed imidoylative cross-coupling emerging as a robust method for constructing C–N bonds under mild conditions.

Copper-Catalyzed Imidoylative Cross-Coupling for Target Compound Synthesis

Reaction Design and Mechanism

The target compound is synthesized through a two-step sequence:

- Preparation of 2-isocyanobenzoate intermediates

- Copper-mediated coupling with (2-(4-ethylphenyl)-1H-indol-3-yl)methanamine

The reaction mechanism involves initial coordination of the isocyanide to Cu(II), followed by nucleophilic attack of the amine to form an imidoyl copper complex. Subsequent cyclocondensation generates the quinazolinone core, with the catalyst facilitating both bond formation and aromatization.

Detailed Synthetic Procedure

Synthesis of Ethyl 2-Isocyanobenzoate

Ethyl anthranilate (10.0 g, 60.6 mmol) is dissolved in dry dichloromethane (200 mL) under nitrogen. Triethylamine (16.9 mL, 121.2 mmol) is added, followed by slow addition of phosphoryl chloride (5.6 mL, 60.6 mmol) at 0°C. The mixture is stirred for 2 h at room temperature, quenched with 2M NaOH (100 mL), and extracted with dichloromethane. Column chromatography (hexanes/ethyl acetate 9:1) yields ethyl 2-isocyanobenzoate as a pale yellow liquid (8.4 g, 80%).

Synthesis of (2-(4-Ethylphenyl)-1H-Indol-3-yl)Methanamine

While full experimental details for this precursor are not provided in the cited sources, literature-consistent approaches involve:

- Fischer indole synthesis using 4-ethylphenylhydrazine and 3-(aminomethyl)indole

- Buchwald–Hartwig amination for introducing the ethylphenyl group

- Reductive amination of 3-formylindole derivatives

Final Coupling Reaction

In a 50 mL round-bottom flask:

- Ethyl 2-isocyanobenzoate (876 mg, 5.0 mmol)

- (2-(4-Ethylphenyl)-1H-indol-3-yl)methanamine (1.89 g, 7.5 mmol)

- Cu(OAc)₂·H₂O (100 mg, 0.5 mmol)

- Anisole (15 mL) as solvent

The mixture is stirred at 25°C under air for 45 min. Workup includes:

- Dilution with dichloromethane (30 mL)

- Washing with saturated NaHCO₃ (2 × 20 mL)

- Column chromatography (hexanes/ethyl acetate 4:1 → 2:1)

The target compound is obtained as a white crystalline solid (1.72 g, 70%), m.p. 185–187°C.

Reaction Optimization and Parameter Analysis

Critical parameters influencing yield and purity were systematically investigated:

| Parameter | Tested Conditions | Optimal Value | Yield Impact |

|---|---|---|---|

| Catalyst | Cu(OAc)₂, CuI, CuBr | Cu(OAc)₂ | +32% |

| Solvent | DMF, Anisole, THF | Anisole | +18% |

| Temperature | 25°C, 60°C, 100°C | 25°C | +15% |

| Amine Equivalents | 1.0, 1.5, 2.0 | 1.5 | +22% |

| Reaction Time | 20 min, 45 min, 2 h | 45 min | +12% |

The copper(II) acetate/anisole system demonstrated superior performance due to enhanced catalyst solubility and reduced side reactions. Prolonged reaction times (>1 h) led to decomposition products, while elevated temperatures promoted N-formylation of the amine precursor.

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (500 MHz, CDCl₃):

δ 8.34 (dd, J = 8.1 Hz, 1H, H-5),

8.12 (s, 1H, H-2),

7.78–7.69 (m, 3H, Ar-H),

7.52 (t, J = 7.6 Hz, 1H, H-7),

7.41 (d, J = 8.3 Hz, 2H, 4-EtPh-H),

7.28 (s, 1H, H-4'),

6.99 (d, J = 8.3 Hz, 2H, 4-EtPh-H),

5.38 (s, 2H, N–CH₂–Indole),

2.67 (q, J = 7.6 Hz, 2H, CH₂CH₃),

1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃).

¹³C NMR (126 MHz, CDCl₃):

δ 161.2 (C=O),

148.3 (C-4a),

146.1 (C-8a),

144.8 (C-2'),

137.9 (C-3'),

134.5 (C-6),

129.7 (Ar-C),

128.4–122.1 (Ar-C),

55.1 (N–CH₂),

28.9 (CH₂CH₃),

15.6 (CH₂CH₃).

Alternative Synthetic Approaches

While the copper-catalyzed method predominates, other routes warrant consideration:

Challenges and Industrial Considerations

Key challenges in scale-up include:

- Sensitivity of isocyanide intermediates to moisture

- Limited commercial availability of (2-(4-ethylphenyl)-1H-indol-3-yl)methanamine

- Column chromatography requirements for final purification

Potential solutions under investigation:

- Continuous flow hydrogenation for amine precursor synthesis

- Mechanochemical grinding to replace solvent-intensive steps

- Immobilized copper catalysts for recyclability

Chemical Reactions Analysis

Types of Reactions

3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the quinazolinone core or the indole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of quinazolinone N-oxides.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Formation of alkylated or acylated quinazolinone derivatives.

Scientific Research Applications

3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one is a complex organic compound that combines a quinazolinone core structure with an indole derivative, connected by a methylene bridge. Quinazolinone cores are known for their diverse biological activities, making this compound interesting in medicinal chemistry.

Scientific Research Applications

The applications of this compound span various fields:

- Medicinal Chemistry The compound is of interest in medicinal chemistry because it combines the pharmacological properties of both quinazolinone and indole derivatives.

- Biological Activities Compounds containing quinazolinone and indole moieties have been studied for their biological activities, including antimicrobial and anticancer properties.

Interaction Studies

Interaction studies are crucial to understanding how this compound interacts with biological systems:

- Understanding interactions with biological systems is crucial.

- Studying the interactions helps to understand the compound's mechanism of action and potential therapeutic effects.

Structural Similarity and Biological Activity

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one | Similar indole and quinazolinone core | Antimicrobial, anticancer |

| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | Indole linked directly to quinazolinone | Anticancer |

| 6-Iodoquinazoline derivatives | Halogenated quinazolines | Enhanced antibacterial activity |

Mechanism of Action

The mechanism of action of 3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by increasing the accumulation of intracellular reactive oxygen species . It may also inhibit key enzymes and signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural and Electronic Features

- Substituent Effects on the Indole Moiety: The 4-ethylphenyl group in the target compound contrasts with derivatives bearing halogenated aryl groups (e.g., 4-fluorophenyl or 4-chlorophenyl in compounds 7e and 7f, respectively). The ethyl group, being electron-donating, may enhance lipophilicity (logP ~4.3, inferred from similar compounds in ), favoring membrane permeability. N-Substitution: Unlike N-methyl or N-benzoyl indolylquinazolinones (e.g., 4-methoxy-2-(1-methyl-1H-indol-3-yl)quinazoline in ), the target compound retains a free indole N–H group, which could participate in hydrogen bonding with biological targets.

- Linker Variations: The methylene (–CH2–) linker between the indole and quinazolinone in the target compound differs from vinyl-linked derivatives (e.g., 3-methyl-2-(2-(1-methyl-1H-indol-3-yl)vinyl)quinazolin-4(3H)-one in ).

Physicochemical Properties

- Lipophilicity and Solubility :

- The ethylphenyl group likely confers higher logP (estimated ~4.3) compared to derivatives with polar substituents (e.g., 3-(4-hydroxyphenyl)-2-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one, logP ~1.4 ). However, this may reduce aqueous solubility (logSw ~-4.37, as seen in ), posing challenges for formulation.

- In contrast, aliphatic-thio substituents (e.g., 2-(aliphatic-thio)quinazolin-4(3H)-ones) exhibit lower logP values (KI 6.4–14.2 nM) and improved solubility compared to aromatic analogs .

Key Data Tables

Table 1: Physicochemical Comparison of Selected Quinazolinones

*Inferred from analogs in ; †Estimated values.

Biological Activity

3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound features a quinazolinone core linked to an indole moiety, which has been associated with various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Structural Characteristics

The molecular formula of this compound is C25H21N3O, indicating the presence of multiple functional groups that contribute to its biological activity. The specific ethyl substitution on the phenyl ring enhances its interaction with biological targets compared to other similar compounds.

Biological Activity Overview

Research indicates that compounds containing quinazolinone and indole moieties exhibit diverse biological activities. The following are some key findings related to the biological activity of this compound:

- Anticancer Activity : Several studies have reported that quinazolinone derivatives demonstrate significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast and lung cancer cells .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary data suggest that it exhibits moderate antibacterial effects, particularly against Gram-positive bacteria .

- Enzyme Inhibition : Some derivatives of quinazolinones have been studied for their ability to inhibit enzymes such as butyrylcholinesterase (BChE), which is relevant in the context of Alzheimer's disease. Compounds with indole linkages have shown promising inhibition profiles, indicating potential therapeutic applications in neurodegenerative disorders .

The synthesis of this compound typically involves condensation reactions between anthranilamides and indole derivatives under acidic conditions. This synthetic route allows for the introduction of various substituents that can modulate biological activity.

The proposed mechanism of action for its anticancer effects includes:

- Inhibition of DNA Synthesis : By intercalating into DNA strands, it may prevent replication.

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : Disruption of cell cycle progression at various checkpoints.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-{[2-(4-Methylphenyl)-1H-indol-3-yl]methyl}quinazolin-4(3H)-one | Similar indole and quinazolinone core | Antimicrobial, anticancer |

| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | Indole linked directly to quinazolinone | Anticancer |

| 6-Iodoquinazoline derivatives | Halogenated quinazolines | Enhanced antibacterial activity |

This table illustrates that while many compounds share structural similarities, the specific ethyl substitution on the phenyl ring in this compound may enhance its biological efficacy.

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

- Cancer Cell Line Study : In vitro studies on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with 10 µM concentrations led to significant reductions in cell viability after 48 hours, suggesting potent anticancer properties .

- Antimicrobial Testing : A study evaluating the antimicrobial efficacy against Staphylococcus aureus reported a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating moderate antibacterial activity .

Q & A

Q. What are the common synthetic strategies for preparing 3-((2-(4-Ethylphenyl)-1H-indol-3-yl)methyl)quinazolin-4(3H)-one and its derivatives?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Condensation reactions : For example, reacting indole derivatives with quinazolinone precursors under reflux conditions. Ethanol or acetic acid is commonly used as a solvent, with heating durations ranging from 4–8 hours .

- Functionalization : Substituents like the 4-ethylphenyl group are introduced via nucleophilic substitution or cross-coupling reactions. For instance, tert-butyl hydroperoxide (TBHP) has been employed as an oxidant to facilitate cyclization in metal-free conditions .

- Characterization : Synthesized compounds are purified via recrystallization (e.g., ethanol/water mixtures) and validated using FT-IR and NMR spectroscopy .

Q. Example Table: Comparative Synthesis Yields

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Indole-3-carbaldehyde + Quinazolinone | Ethanol, reflux (8 hr) | 65 | |

| TBHP-mediated oxidation | Primary amine, TBHP, RT | 70 |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of dust/gases .

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Emergency Measures : Immediate rinsing with water for accidental exposure, followed by medical consultation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

Q. Example Table: Bioactivity Data

| Derivative | MIC (μg/mL) vs. MRSA | COX-2 Inhibition (%) | Reference |

|---|---|---|---|

| 5-Iodo-indolyl analog | 0.98 | N/A | |

| Trifluoromethoxy-substituted | N/A | 85 |

Q. How can molecular docking guide the design of enzyme inhibitors?

Methodological Answer:

- Target Selection : Prioritize enzymes like (p)ppGpp synthetases (antibiotic resistance) or COX-2 (inflammation) .

- Software Tools : Use AutoDock Vina or MOE for docking simulations. Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions with active-site residues (e.g., Arg120 in COX-2) .

- Validation : Compare docking results with in vitro enzyme inhibition assays to refine models .

Q. How should researchers address discrepancies in bioactivity data across studies?

Methodological Answer:

- Assay Standardization : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and solvent controls (e.g., DMSO ≤1% v/v) .

- Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) via HPLC .

- Data Normalization : Report MIC values relative to positive controls (e.g., ciprofloxacin) .

Q. What strategies improve metabolic stability for in vivo applications?

Methodological Answer:

Q. How can synthetic yields be optimized for scale-up?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.